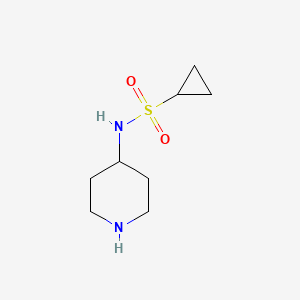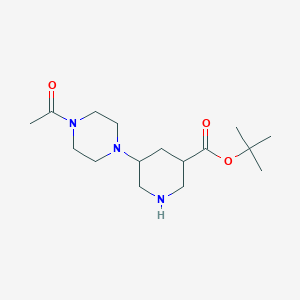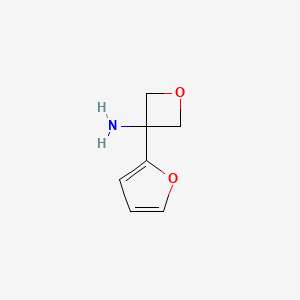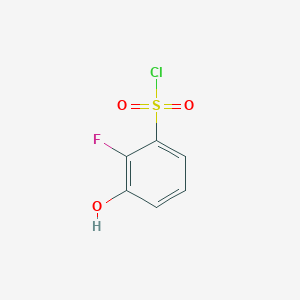
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclobutyl group and a methyl group, along with an aldehyde functional group at the first carbon position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Introduction of Substituents: The cyclobutyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts such as aluminum chloride.
Aldehyde Functionalization: The aldehyde group can be introduced through the oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of light or catalysts.
Major Products:
Oxidation: 1-Cyclobutyl-4-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclobutyl-4-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
科学研究应用
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexane ring and substituents may influence the compound’s binding affinity and specificity.
相似化合物的比较
Cyclohexane-1-carbaldehyde: Lacks the cyclobutyl and methyl substituents, making it less complex.
1-Cyclobutylcyclohexane-1-carbaldehyde: Similar structure but without the methyl group.
4-Methylcyclohexane-1-carbaldehyde: Similar structure but without the cyclobutyl group.
Uniqueness: 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclobutyl and methyl substituents on the cyclohexane ring, along with the aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC 名称 |
1-cyclobutyl-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-5-7-12(9-13,8-6-10)11-3-2-4-11/h9-11H,2-8H2,1H3 |
InChI 键 |
IVVVLSZYTUDKFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(C=O)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)
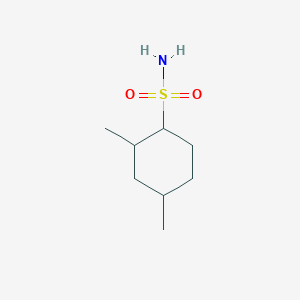
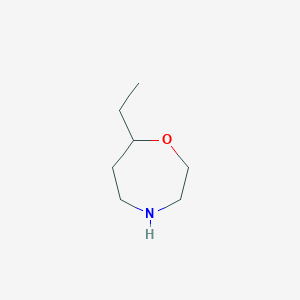
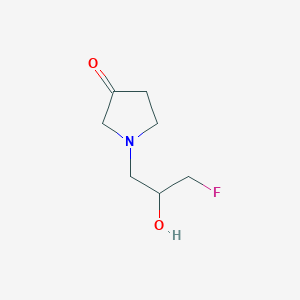
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
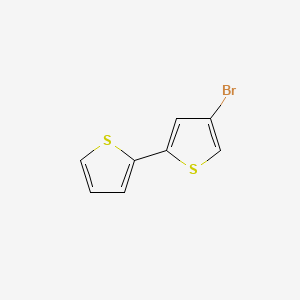
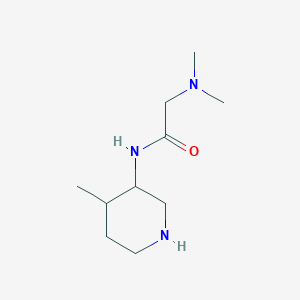
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)
